

# protocol for cGMP-dependent kinase assay using Histone H2b(29-35)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Histone H2b(29-35)

Cat. No.: B15599608

[Get Quote](#)

## Application Notes: cGMP-Dependent Protein Kinase (PKG) Assay

Cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) is a key effector in the nitric oxide (NO)/cGMP signaling pathway, playing a crucial role in regulating a variety of physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function.<sup>[1][2][3]</sup> Dysregulation of the cGMP pathway is implicated in various cardiovascular and neurological disorders, making PKG a significant target for therapeutic intervention.<sup>[1][4]</sup>

These application notes provide a detailed protocol for measuring the activity of PKG using the synthetic heptapeptide, Histone H2B (29-35), as a substrate.<sup>[5][6][7]</sup> This peptide corresponds to a known phosphorylation site on Histone H2B and serves as a specific substrate for PKG, enabling sensitive and reliable quantification of its kinase activity. The protocol described here is a radiometric assay using [ $\gamma$ -<sup>32</sup>P]ATP, a classic and highly sensitive method for kinase activity measurement.<sup>[8][9]</sup> An overview of a non-radioactive alternative is also presented.

## cGMP Signaling Pathway

The activation of PKG is initiated by an increase in intracellular cGMP levels. This occurs via two primary pathways: the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway and the natriuretic peptide-particulate guanylate cyclase (pGC) pathway.<sup>[1][3]</sup> Once activated, PKG phosphorylates a wide range of downstream protein substrates on serine and threonine residues, eliciting diverse cellular responses.

[Click to download full resolution via product page](#)

Diagram 1: The cGMP signaling pathway leading to PKG activation.

# Experimental Protocol: Radiometric PKG Assay

This protocol details the measurement of PKG activity by quantifying the incorporation of  $^{32}\text{P}$  from  $[\gamma-^{32}\text{P}]\text{ATP}$  into the Histone H2B (29-35) substrate.

## Materials and Reagents

- Purified active cGMP-dependent protein kinase (PKG)
- Histone H2B (29-35) peptide substrate (e.g., from MedChemExpress, CD BioSciences)[5][7]
- $[\gamma-^{32}\text{P}]\text{ATP}$  (Specific activity  $\sim$ 3000 Ci/mmol)
- Non-radioactive ATP
- cGMP (8-Bromo-cGMP can also be used)
- PKA Inhibitor Peptide (e.g., PKI (5-24)) to inhibit potential contaminating PKA activity
- Kinase Reaction Buffer (5X): 250 mM HEPES pH 7.4, 50 mM  $\text{MgCl}_2$ , 5 mM DTT
- Stop Solution: 75 mM Phosphoric Acid
- P81 Phosphocellulose Paper
- Scintillation Counter and Scintillation Fluid
- Acetone

## Assay Procedure

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for the radiometric PKG assay.

- Prepare the Reaction Mixture: On ice, prepare a master mix for the desired number of reactions. For a final reaction volume of 50  $\mu$ L, combine the following components. Controls should include reactions without PKG (background), without substrate, and without cGMP (basal activity).

| Component                | Stock Concentration | Volume per Reaction | Final Concentration |
|--------------------------|---------------------|---------------------|---------------------|
| 5X Kinase Buffer         | 5X                  | 10 $\mu$ L          | 1X                  |
| Histone H2B (29-35)      | 1 mM                | 10 $\mu$ L          | 200 $\mu$ M         |
| PKA Inhibitor            | 100 $\mu$ M         | 1 $\mu$ L           | 2 $\mu$ M           |
| Purified PKG             | Varies              | X $\mu$ L           | 1-10 ng             |
| Sterile H <sub>2</sub> O | -                   | Up to 20 $\mu$ L    | -                   |
| Subtotal                 |                     | ~40 $\mu$ L         |                     |

- Initiate the Kinase Reaction:
  - Prepare a cGMP/[ $\gamma$ -<sup>32</sup>P]ATP mix. For each reaction, combine cGMP (to a final concentration of 1-10  $\mu$ M) and [ $\gamma$ -<sup>32</sup>P]ATP/ATP (to a final concentration of 100  $\mu$ M with ~1  $\mu$ Ci [ $\gamma$ -<sup>32</sup>P]ATP).
  - Add 10  $\mu$ L of the cGMP/[ $\gamma$ -<sup>32</sup>P]ATP mix to each reaction tube to initiate the reaction.
- Incubation: Incubate the reactions at 30°C for 10 to 30 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
- Stop the Reaction: Terminate the reaction by spotting 40  $\mu$ L of the reaction mixture onto a labeled 2 cm x 2 cm P81 phosphocellulose paper square.[\[10\]](#) The positively charged paper will bind the negatively charged phosphorylated peptide.
- Wash:
  - Allow the spotted liquid to absorb for at least 30 seconds.

- Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.[[10](#)]
- Perform a final 5-minute wash with acetone to facilitate drying.[[10](#)]
- Quantification:
  - Air dry the P81 squares completely.
  - Place each square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

## Non-Radioactive Assay Alternative

For laboratories seeking to avoid radioactivity, a fluorescence-based assay can be employed. This involves using a modified Histone H2B (29-35) peptide labeled with a fluorophore, such as a near-infrared fluorescence (NIRF) dye.[[11](#)]

- Principle: The kinase reaction is performed similarly, but with the NIRF-labeled substrate and non-radioactive ATP.
- Separation: After the reaction, the phosphorylated and non-phosphorylated peptides are separated. This can be achieved by methods that differentiate based on the charge difference imparted by the phosphate group, such as capillary electrophoresis or specific phosphobinding resins.
- Detection: The amount of phosphorylated product is quantified by measuring the fluorescence intensity of the separated peptide.

## Data Presentation

The following table summarizes key quantitative parameters relevant to the PKG assay using Histone H2B (29-35) and related components, compiled from various sources.

| Parameter   | Value             | Kinase/System                     | Comments                                                      | Source |
|-------------|-------------------|-----------------------------------|---------------------------------------------------------------|--------|
| Apparent Km | 15 $\mu$ M        | Recombinant PKG- $\text{I}\alpha$ | For NIRF-labeled Histone H2B (29-35) substrate.               | [11]   |
| Ka (cGMP)   | $\sim$ 10 $\mu$ M | PKG in 661W cell lysate           | Concentration of cGMP required for half-maximal activation.   | [12]   |
| Ki          | 86 $\mu$ M        | cGMP-dependent protein kinase     | For a competitive inhibitor peptide derived from Histone H2B. |        |

## Conclusion

The protocol described provides a robust method for the specific measurement of cGMP-dependent protein kinase activity. The use of the Histone H2B (29-35) peptide substrate allows for sensitive and specific quantification, which is essential for studying PKG function in physiological and pathological contexts, as well as for screening potential therapeutic modulators of the cGMP signaling pathway.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]
- 3. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 4. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]
- 6. haoranbio.com [haoranbio.com]
- 7. Histone H2B (29-35), Synthetic Peptides - CD BioSciences [epigenhub.com]
- 8. revvity.com [revvity.com]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. US20140287447A1 - Ultrasensitive methodology for quantifying the kinase catalytic activity of any protein kinase in biological/clinical samples or recombinant/purified proteins using near-infrared-fluorescence (NIRF)-labeled, kinase-selective peptide substrates and a combination of kinase-selective inhibitors to define individual kinase activity - Google Patents [patents.google.com]
- 12. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
- To cite this document: BenchChem. [protocol for cGMP-dependent kinase assay using Histone H2b(29-35)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599608#protocol-for-cgmp-dependent-kinase-assay-using-histone-h2b-29-35>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)